Di-Ortho Substitution: Steric and Electronic Impact
The 3,5-dichloro-4-isopropoxyphenyl scaffold introduces significant steric hindrance at both ortho positions relative to the boronic acid moiety, a feature absent in comparators such as 4-isopropoxyphenylboronic acid (CAS 153624-46-5) or 3-isopropoxyphenylboronic acid (CAS 216485-86-8). This di-ortho-substitution pattern is known to retard transmetalation rates while simultaneously protecting the C–B bond from hydrolytic protodeboronation, thereby extending bench stability and enabling couplings that require elevated temperatures or extended reaction times [1]. The chlorine atoms also serve as synthetic handles for subsequent orthogonal transformations (e.g., Buchwald-Hartwig amination, Sonogashira coupling) that are inaccessible with non-halogenated analogs .
| Evidence Dimension | Ortho-substitution pattern (steric shielding of C–B bond) |
|---|---|
| Target Compound Data | Two ortho-chlorine substituents (3- and 5-positions) flanking 4-isopropoxy group |
| Comparator Or Baseline | 4-Isopropoxyphenylboronic acid: zero ortho substituents; 3-Isopropoxyphenylboronic acid: zero ortho substituents; 2-Isopropoxyphenylboronic acid: single ortho substituent |
| Quantified Difference | Increased steric congestion; quantitative transmetalation rate data for this specific compound not available in open literature |
| Conditions | Suzuki-Miyaura cross-coupling with aryl halides under standard palladium catalysis conditions (inferred from general ortho-substituted boronic acid behavior) |
Why This Matters
The dual ortho-chlorine substitution confers both synthetic versatility (halogen handles) and enhanced protodeboronation resistance relative to non-halogenated isopropoxyphenylboronic acids, which justifies selection when downstream orthogonal functionalization or prolonged reaction conditions are required.
- [1] Molloy, J. J., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Journal of the American Chemical Society — Establishes relationship between aryl chloride substitution and boronic acid stability. View Source
